N-(3-NITROPHENYL)-N'-(2-PYRIDYLMETHYL)UREA
Overview
Description
N-(3-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Scientific Research Applications
Chemistry: N-(3-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA can be used as an intermediate in the synthesis of more complex organic molecules. It may also serve as a ligand in coordination chemistry.
Biology: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties, although specific studies would be needed to confirm such applications.
Medicine: If the compound exhibits biological activity, it could be explored as a lead compound in drug development.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA typically involves the reaction of 3-nitroaniline with 2-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products:
Reduction: Formation of N-(3-aminophenyl)-N’-(2-pyridylmethyl)urea.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action for N-(3-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA would depend on its specific application. For example, if it is used as a ligand in coordination chemistry, its mechanism would involve the formation of coordination bonds with metal ions. If it has biological activity, the mechanism would involve interactions with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
N-(3-Nitrophenyl)urea: Lacks the pyridylmethyl group.
N-(2-Pyridylmethyl)urea: Lacks the nitrophenyl group.
N-(3-Aminophenyl)-N’-(2-pyridylmethyl)urea: The nitro group is reduced to an amino group.
Uniqueness: N-(3-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is unique due to the presence of both the nitrophenyl and pyridylmethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-2-ylmethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-11-4-1-2-7-14-11)16-10-5-3-6-12(8-10)17(19)20/h1-8H,9H2,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHHQAWUBJXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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